![molecular formula C10H16ClN3O B2839520 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride CAS No. 1309976-08-6](/img/structure/B2839520.png)
2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride” is not available in the current literature .科学的研究の応用
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds related to 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride and their applications. For instance, studies have synthesized novel heterocyclic compounds with potential antibacterial and antifungal activities through reactions involving similar chemical structures. These include the preparation of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide via hydrolysis and condensation reactions, showcasing the chemical versatility of related acetamide structures in developing new antimicrobial agents (Nunna et al., 2014).
Antimicrobial and Anticancer Potential
Compounds derived from or structurally similar to 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride have been investigated for their antimicrobial and anticancer activities. For example, the synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored, revealing potential anticancer, anti-inflammatory, and analgesic properties. This demonstrates the compound's relevance in medicinal chemistry for designing new therapeutic agents with diverse biological activities (Rani et al., 2014).
Analytical Applications
In analytical chemistry, derivatives of 2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride have been employed as molecular probes for detecting carbonyl compounds in environmental samples. The use of such compounds in developing sensitive detection methods for aldehydes and ketones highlights the chemical's utility in environmental monitoring and analysis (Houdier et al., 2000).
Metabolic Studies
Metabolic studies involving related compounds have provided insights into the biotransformation processes of chloroacetamide herbicides in liver microsomes, underscoring the importance of such chemical structures in understanding the metabolism of environmental contaminants and their potential impacts on human health (Coleman et al., 2000).
作用機序
Target of Action
The compound “2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride” is a complex molecule with potential biological activity. . These are important targets in the field of cancer therapeutics.
- Bcr-Abl is a fusion protein that is often associated with chronic myeloid leukemia. It has constitutive tyrosine kinase activity that promotes cell proliferation and inhibits DNA repair, leading to cancer .
- HDAC1 (Histone Deacetylase 1) is an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Its overexpression has been linked to several types of cancer .
Mode of Action
The compound interacts with its targets (Bcr-Abl and HDAC1) and inhibits their activity . This inhibition can lead to a decrease in the proliferation of cancer cells and an increase in DNA repair mechanisms . .
Biochemical Pathways
The compound’s interaction with Bcr-Abl and HDAC1 affects multiple biochemical pathways. By inhibiting Bcr-Abl, it can disrupt the signaling pathways that promote cell proliferation and inhibit DNA repair. By inhibiting HDAC1, it can affect gene expression by changing the state of histones, thereby influencing the structure of the chromatin and the accessibility of the DNA .
Result of Action
The inhibition of Bcr-Abl and HDAC1 by the compound can lead to a decrease in the proliferation of cancer cells and an increase in DNA repair mechanisms . This could potentially lead to a reduction in tumor growth and size.
特性
IUPAC Name |
2-amino-N-[4-(dimethylamino)phenyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-13(2)9-5-3-8(4-6-9)12-10(14)7-11;/h3-6H,7,11H2,1-2H3,(H,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTFVXIOGNKGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(pentachlorophenoxy)methyl]-2-furoate](/img/structure/B2839437.png)
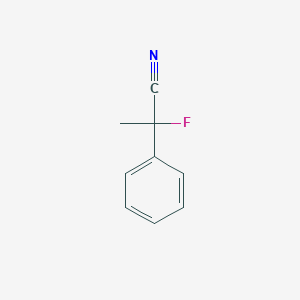
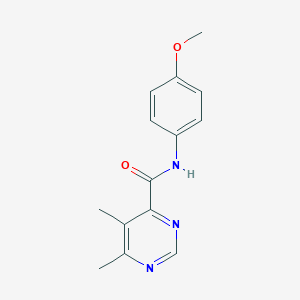

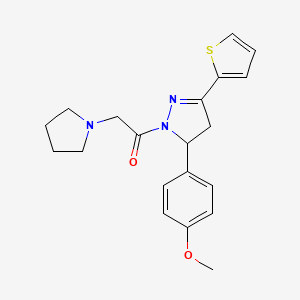
![9-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 5-(2-cyclohexylacetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2839445.png)
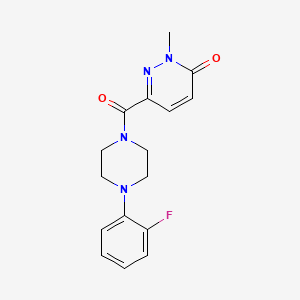
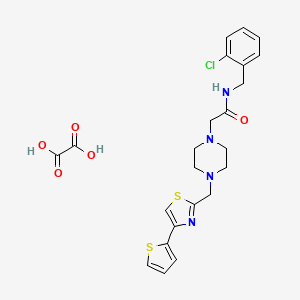
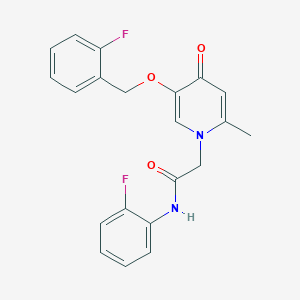
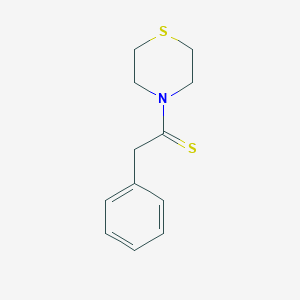
![4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2839457.png)
![ethyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2839459.png)